molecular formula C7H7FO2 B12347846 2-Fluoro-6-hydroxybenzyl alcohol

2-Fluoro-6-hydroxybenzyl alcohol

Cat. No.: B12347846
M. Wt: 142.13 g/mol
InChI Key: WBCNXJQLFJZDLJ-UHFFFAOYSA-N
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Description

2-Fluoro-6-hydroxybenzyl alcohol is an organic compound that features a benzene ring substituted with a fluorine atom at the 2-position, a hydroxyl group at the 6-position, and a hydroxymethyl group at the benzylic position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-hydroxybenzyl alcohol can be achieved through several methods. One common approach involves the selective fluorination of 6-hydroxybenzyl alcohol. This can be done using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. Another method involves the nucleophilic substitution of a suitable precursor, such as 2-fluoro-6-nitrobenzyl alcohol, followed by reduction of the nitro group to a hydroxyl group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-hydroxybenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-fluoro-6-hydroxybenzaldehyde or 2-fluoro-6-hydroxyacetophenone.

    Reduction: Formation of 2-fluorotoluene.

    Substitution: Formation of various substituted benzyl alcohols depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-6-hydroxybenzyl alcohol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-hydroxybenzyl alcohol involves its interaction with various molecular targets. The fluorine atom’s strong electronegativity can influence the compound’s reactivity and binding affinity to biological targets. The hydroxyl group can form hydrogen bonds, enhancing the compound’s interaction with enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxybenzyl alcohol
  • 4-Hydroxybenzyl alcohol
  • 2-Hydroxybenzyl alcohol

Comparison

2-Fluoro-6-hydroxybenzyl alcohol is unique due to the presence of the fluorine atom, which significantly alters its chemical and biological properties compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H7FO2

Molecular Weight

142.13 g/mol

IUPAC Name

3-fluoro-2-(hydroxymethyl)phenol

InChI

InChI=1S/C7H7FO2/c8-6-2-1-3-7(10)5(6)4-9/h1-3,9-10H,4H2

InChI Key

WBCNXJQLFJZDLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CO)O

Origin of Product

United States

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